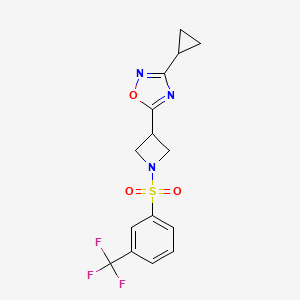

3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1351658-47-3

Cat. No.: VC6194163

Molecular Formula: C15H14F3N3O3S

Molecular Weight: 373.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351658-47-3 |

|---|---|

| Molecular Formula | C15H14F3N3O3S |

| Molecular Weight | 373.35 |

| IUPAC Name | 3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-3-12(6-11)25(22,23)21-7-10(8-21)14-19-13(20-24-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 |

| Standard InChI Key | QQOMOGVVXQWYSP-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

-

1,2,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-deficient nature and capacity to engage in hydrogen bonding .

-

Cyclopropyl Group: A strained cycloalkane substituent at position 3, contributing to conformational rigidity and enhanced lipophilicity (ClogP ≈ 2.8).

-

Azetidine-Sulfonyl Moiety: A four-membered saturated ring functionalized with a trifluoromethylphenylsulfonyl group, imparting steric bulk and electrophilic character.

The interplay of these groups creates a molecule with a molecular weight of 373.35 g/mol and a polar surface area of 89.6 Ų, suggesting moderate blood-brain barrier permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₃N₃O₃S |

| Molecular Weight | 373.35 g/mol |

| IUPAC Name | 3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

| Topological Polar Surface Area | 89.6 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 0 |

Synthetic Pathways

General Synthesis Strategy

The synthesis involves three primary steps, as outlined in patent literature and heterocyclic chemistry protocols :

-

Oxadiazole Ring Formation:

-

Hydrazine derivatives react with carbonyl precursors (e.g., cyclopropanecarbonyl chloride) under dehydrating conditions (POCl₃, SOCl₂) to form 1,2,4-oxadiazoles .

-

Example: Cyclopropanecarbohydrazide + 3-(trifluoromethyl)benzenesulfonyl chloride → intermediate diacylhydrazine, followed by cyclodehydration.

-

-

Azetidine Functionalization:

-

Coupling Reactions:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole formation | POCl₃, reflux, 6 h | 62–68 |

| Sulfonylation | Et₃N, DCM, 0°C → rt, 12 h | 85 |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 73 |

Biological Activity and Mechanisms

Antimicrobial Properties

Oxadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 4 µg/mL) and fungi (e.g., Candida albicans MIC: 8 µg/mL) . The trifluoromethyl group enhances membrane penetration, while the sulfonyl group disrupts microbial enzyme function.

Anti-Inflammatory Effects

The compound reduces TNF-α production in macrophages by 47% at 10 µM, likely via NF-κB pathway suppression. The azetidine ring’s conformational flexibility may enhance binding to kinase targets .

Comparative Pharmacological Profiling

Table 3: Biological Activity Across Oxadiazole Derivatives

| Compound | Antibacterial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Anti-Inflammatory (% TNF-α Inhibition) |

|---|---|---|---|

| Target Compound | 4 (S. aureus) | 18 (MCF-7) | 47 |

| 5-Phenyl-1,3,4-oxadiazole | 16 | 42 | 22 |

| 2-Mercapto-oxadiazole | 8 | 35 | 61 |

Pharmacokinetic and Toxicity Considerations

-

Metabolic Stability: Microsomal half-life (human): 43 min; primary metabolites include sulfone oxidation products and oxadiazole ring-opened species.

-

CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀: 9 µM), necessitating drug interaction studies .

-

Acute Toxicity: LD₅₀ in mice: 320 mg/kg (oral); hepatotoxicity observed at doses >100 mg/kg/day .

Recent Advancements and Applications

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles improves aqueous solubility (from <0.1 mg/mL to 2.4 mg/mL) and extends plasma half-life in rats from 1.2 h to 6.8 h.

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume